

Streptovitacin A: A Technical Guide to its Molecular Characteristics and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Streptovitacin A is a naturally occurring compound with notable biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the molecular and biological characteristics of **Streptovitacin A**, with a focus on its mechanism of action as a protein synthesis inhibitor and its potential therapeutic applications.

Molecular Profile

Streptovitacin A is a glutarimide antibiotic. Its fundamental molecular characteristics are summarized in the table below.

Property	Value	Reference
Molecular Weight	297.35 g/mol	
Chemical Formula	C15H23NO5	
CAS Number	523-86-4	_

Biological Activity and Mechanism of Action



Streptovitacin A exhibits both antifungal and antiproliferative properties. Its primary mechanism of action is the inhibition of protein synthesis in eukaryotic cells.

Streptovitacin A, along with the structurally related compound cycloheximide, targets the ribosome, the cellular machinery responsible for protein synthesis. Specifically, it interferes with the elongation step of translation, thereby halting the production of proteins essential for cell growth and survival. This non-specific inhibition of protein synthesis underlies its broad biological effects.

Antiproliferative Activity

The inhibition of protein synthesis by **Streptovitacin A** leads to cell cycle arrest and can induce apoptosis (programmed cell death) in cancer cells. While the precise signaling cascades triggered by **Streptovitacin A**-mediated ribosomal stress are not fully elucidated, the disruption of protein production is known to activate various cellular stress response pathways. Inhibition of protein synthesis can lead to the activation of protein kinase B (AKT), which in turn can phosphorylate downstream targets, including those involved in cell survival and degradation of tumor suppressor proteins like p53.

The process of apoptosis is broadly divided into two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both converge on the activation of caspases, a family of proteases that execute the apoptotic program. The disruption of cellular homeostasis caused by protein synthesis inhibitors can trigger the intrinsic pathway by inducing mitochondrial stress, leading to the release of pro-apoptotic factors.

Antifungal Activity

The antifungal activity of **Streptovitacin A** also stems from its ability to inhibit protein synthesis in fungal cells. By disrupting this fundamental process, it effectively halts fungal growth and proliferation.

Quantitative Data

Currently, publicly available, specific IC₅₀ (half-maximal inhibitory concentration) values for the antiproliferative activity of **Streptovitacin A** against various cancer cell lines and MIC (minimum inhibitory concentration) values for its antifungal activity are not readily found in the

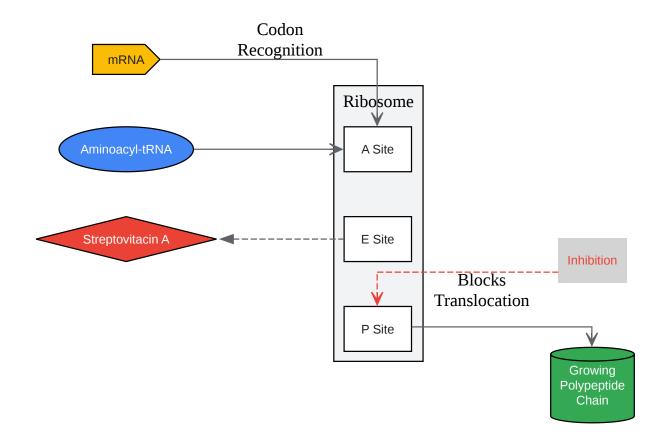


searched literature. The potency of **Streptovitacin A** has been noted to be approximately 5 to 8 times more effective than cycloheximide on a molar basis in certain contexts.

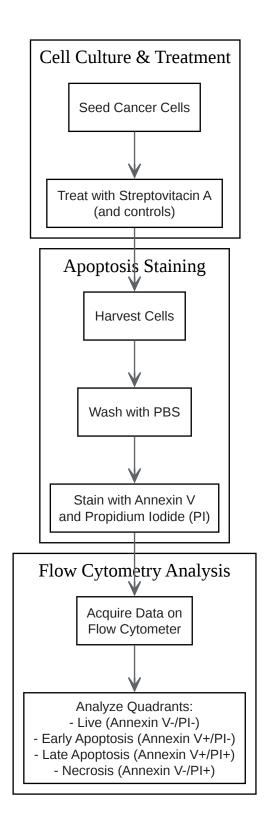
Signaling Pathways and Experimental Workflows

To understand the biological effects of **Streptovitacin A**, it is crucial to visualize the cellular processes it influences. The following diagrams, generated using the DOT language, illustrate the general mechanism of protein synthesis inhibition and a typical workflow for assessing its apoptotic effects.









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• To cite this document: BenchChem. [Streptovitacin A: A Technical Guide to its Molecular Characteristics and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at:



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